5-bromo-4-phenyl-oxazole chemical structure and properties
5-bromo-4-phenyl-oxazole chemical structure and properties
The Strategic Utility of 5-Bromo-4-phenyl-oxazole in Medicinal Chemistry: Structural Dynamics, Reactivity, and Cross-Coupling Workflows
Executive Summary
In the realm of modern drug discovery, the oxazole ring represents a "privileged scaffold," frequently embedded within kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Within this chemical space, 5-bromo-4-phenyl-oxazole emerges not as a final therapeutic entity, but as a highly versatile, electrophilic building block. As a Senior Application Scientist, I have observed that the strategic functionalization of the oxazole C-5 position is often the rate-limiting step in structure-activity relationship (SAR) campaigns. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and field-proven cross-coupling protocols associated with 5-bromo-4-phenyl-oxazole, providing a definitive guide for synthetic and medicinal chemists.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of 5-bromo-4-phenyl-oxazole is critical for predicting its behavior in complex catalytic cycles and biological assays. The molecule consists of an electron-deficient azadiene oxazole core[1], modulated by the electron-donating and sterically demanding phenyl ring at the C-4 position.
Table 1: Quantitative Physicochemical Data of 5-Bromo-4-phenyl-oxazole
| Property | Value | Scientific Implication |
| CAS Number | 20756-97-2 | Primary identifier for inventory and regulatory tracking[2]. |
| Molecular Formula | C9H6BrNO | Indicates a high degree of unsaturation and halogenation[3]. |
| Molecular Weight | 224.05 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD)[3]. |
| C-Br Bond Energy | ~280 kJ/mol | Weaker than the corresponding C-Cl bond, facilitating rapid oxidative addition[4]. |
The presence of the bromine atom at the C-5 position is not merely a structural feature; it is a thermodynamic trigger. The enhanced reactivity of 5-bromo-4-phenyloxazole over its chloro counterpart is primarily attributed to the weaker carbon-bromine (C-Br) bond and the superior leaving group ability of the bromide anion[4]. This makes it an ideal substrate for palladium-catalyzed transformations.
Synthetic Pathways & Mechanistic Causality
The synthesis of 5-bromo-4-phenyl-oxazole typically proceeds via the electrophilic bromination of 4-phenyloxazole.
Causality of Regioselectivity: Why does bromination occur exclusively at the C-5 position? The oxazole ring possesses distinct nucleophilic sites. While the nitrogen atom can coordinate electrophiles, true electrophilic aromatic substitution occurs at the carbon atoms. The C-5 position is the most electron-rich carbon in the oxazole ring, a property further amplified by the resonance stabilization provided by the adjacent C-4 phenyl group[1][5]. When treated with N-bromosuccinimide (NBS) or elemental bromine, the electrophilic attack at C-5 forms a Wheland intermediate that rapidly loses a proton to restore aromaticity, yielding the 5-bromo derivative with high regiochemical fidelity.
Synthetic workflow from 4-phenyloxazole to 5-aryl therapeutic scaffolds.
Downstream Functionalization: The Suzuki-Miyaura Workflow
In medicinal chemistry, the rapid generation of analog libraries is paramount. The Suzuki-Miyaura cross-coupling reaction is the premier method for elaborating 5-bromo-4-phenyl-oxazole due to its mild conditions, high functional group tolerance, and the low toxicity of boronic acid byproducts[6].
Table 2: Comparative Reactivity in Cross-Coupling (C-Br vs. C-Cl)[4]
| Substrate | Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) |
| 5-Chloro-4-phenyloxazole | Pd2(dba)3 / XPhos | 100 | 12-24 | 40-60% |
| 5-Bromo-4-phenyloxazole | Pd(dppf)Cl2 | 80 | 2-4 | 85-95% |
As demonstrated in Table 2, the bromo-variant significantly reduces reaction times and thermal degradation, preserving sensitive functional groups on the incoming aryl boronic acid.
Catalytic cycle of Suzuki-Miyaura cross-coupling at the C-5 position.
Self-Validating Experimental Protocol: C-5 Arylation via Suzuki-Miyaura Coupling
This protocol is designed with built-in analytical checkpoints to ensure mechanistic fidelity and high yield[4].
Materials:
-
5-Bromo-4-phenyl-oxazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Pd(dppf)Cl2 (0.03 mmol)
-
Solvent: 1,4-Dioxane / H2O (4:1 ratio, 10 mL total)
Step-by-Step Methodology & Causality:
-
System Assembly & Degassing: Combine 5-bromo-4-phenyl-oxazole, arylboronic acid, and K2CO3 in the Dioxane/H2O mixture. Causality: The biphasic solvent system is crucial; dioxane solubilizes the organic substrates, while water dissolves the inorganic base required for the transmetalation step. Degas the mixture by bubbling Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) state, which would stall the catalytic cycle.
-
Catalyst Initiation: Add Pd(dppf)Cl2 (0.03 mmol) under a positive stream of Argon. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step and preventing catalyst decomposition into palladium black.
-
Thermal Activation: Heat the reaction mixture to 80 °C.
-
Validation Checkpoint 1 (In-Process Control): After 2 hours, sample 10 µL of the organic layer. Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). Validation: The complete disappearance of the starting material spot (Rf ~0.6) and the emergence of a new, highly UV-active product spot (Rf ~0.4) confirms that oxidative addition and transmetalation have successfully occurred. If the starting material persists, catalyst deactivation has occurred; spike with an additional 0.01 mmol of Pd(dppf)Cl2.
-
Aqueous Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 15 mL) followed by brine (15 mL). Causality: This step partitions the organic product into the ethyl acetate layer while washing away the inorganic salts (KBr, excess K2CO3) and boronic acid byproducts into the aqueous phase.
-
Validation Checkpoint 2 (Product Isolation): Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography. Analyze the purified product via GC-MS or LC-MS. Validation: The mass spectrum must show the molecular ion peak corresponding to the coupled product, with the distinct absence of the M and M+2 isotopic signature characteristic of the brominated starting material.
Therapeutic Applications & Biological Grounding
The conversion of 5-bromo-4-phenyl-oxazole into 5-aryl/heteroaryl derivatives unlocks significant biological space. Literature demonstrates that 5-substituted 4-phenyloxazole derivatives synthesized via this exact Suzuki methodology exhibit potent in-vitro antimicrobial and antimalarial activities[7]. Specifically, the spatial arrangement of the C-4 phenyl and C-5 aryl groups creates a hydrophobic cleft that effectively mimics the binding conformation of endogenous ligands in cyclooxygenase (COX) enzymes and various kinase active sites. By utilizing the 5-bromo intermediate, medicinal chemists can rapidly iterate through diverse boronic acids to optimize the LogP, metabolic stability, and target affinity of the resulting therapeutic candidates.
References
- Fluorochem. "5-BROMO-4-PHENYL-1,3-OXAZOLE". Fluorochem.
- CymitQuimica. "CAS 1060816-19-4: 2-Bromo-4-phenyloxazole". CymitQuimica.
- BenchChem. "A Comparative Guide to the Reactivity of 2-Chloro-4-phenyloxazole and 2-Bromo-4-phenyloxazole". Benchchem.
- Academia.edu. "Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy". Academia.edu.
- ACS Publications. "Development of β,β-Dibrominated Secondary Enamides and Their Application to the Synthesis of 5-Br Oxazoles". The Journal of Organic Chemistry.
- LOCKSS. "NEW CHEMISTRY OF OXAZOLES". Heterocycles.
- BenchChem. "5-Methyl-2-phenyl-4-vinyloxazole". Benchchem.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CAS 1060816-19-4: 2-Bromo-4-phenyloxazole | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. (PDF) Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy [academia.edu]
